molecular formula C11H9F3N2 B2581870 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline CAS No. 664997-23-3

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline

Cat. No.: B2581870
CAS No.: 664997-23-3
M. Wt: 226.202
InChI Key: BTLPAJJJYDQMKE-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)aniline (CAS 664997-23-3) is a high-value aniline derivative that serves as a key synthetic intermediate for constructing complex heterocyclic scaffolds in medicinal and agrochemical research. Its molecular structure, which features a pyrrole substituent and a trifluoromethyl group on the aniline ring, makes it a particularly versatile building block. The trifluoromethyl group is known to significantly enhance the properties of bioactive molecules, including their metabolic stability, lipophilicity, and binding affinity . This compound is prominently used in the enantioselective synthesis of dihydropyrrolo[1,2-a]quinoxalines (DHPQs) via Pictet-Spengler-type reactions . These DHPQ cores are of significant interest due to their diverse biological activities, which have been explored in potential applications such as agrochemical fungicides, anti-HIV agents, anticancer compounds, and cannabinoid receptor antagonists . Furthermore, trifluoromethyl pyrrole derivatives are actively investigated for their antimicrobial properties against pathogens relevant to chronic wound infections, including Gram-positive bacteria like Staphylococcus aureus and yeasts like Candida species . We provide this compound as a pure substance to support innovation in chemical synthesis and drug discovery. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-pyrrol-1-yl-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLPAJJJYDQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664997-23-3
Record name 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a copper-catalyzed oxidative cyclization can be employed, where 2-(1H-pyrrol-1-yl)aniline reacts with alkylsilyl peroxides to form the desired product . This reaction typically proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, reduced aniline compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can be categorized into several key areas:

Medicinal Chemistry

  • Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
  • Anticancer Potential : Some derivatives have demonstrated efficacy as anticancer agents by modulating enzyme activities involved in cancer cell proliferation. Research indicates that these compounds can inhibit critical enzymes associated with cancer metabolism .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes necessary for bacterial growth, such as Dihydrofolate Reductase and Enoyl ACP Reductase. This inhibition disrupts essential metabolic pathways, positioning the compound as a candidate for antimicrobial therapies.

Chemical Biology

  • Biological Mechanisms : The compound interacts with various biological targets, affecting cellular processes such as signaling pathways and gene expression. Its ability to form radical species in oxidative reactions further contributes to its biological effects .

Industrial Applications

  • Material Science : Due to its unique structural characteristics, the compound is being explored for use in developing new materials, particularly in the fields of organic electronics and coatings.
  • Synthesis of Novel Compounds : It serves as an intermediate in synthesizing other complex molecules, leveraging its reactivity to facilitate various chemical transformations.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound revealed that specific modifications led to enhanced activity against resistant strains of bacteria. The mechanism involved enzyme inhibition critical for bacterial cell wall synthesis, demonstrating the compound's potential in developing new antibiotics .

Case Study 2: Anticancer Research

Research exploring the anticancer properties of this compound found that certain derivatives effectively inhibited tumor cell growth in vitro. The study detailed how these compounds modulate key signaling pathways involved in cancer progression, providing a basis for further clinical investigation .

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. For example, in oxidative cyclization reactions, the compound undergoes C–C bond cleavage and the formation of new C–C and C–N bonds, facilitated by copper(II) catalysts and alkyl radical species . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Different Heterocyclic Substituents

The choice of heterocyclic substituents significantly impacts reactivity and physicochemical properties:

Compound Heterocycle Position Reactivity in Cyclocondensation (Yield) Reference
2-(1H-Pyrrol-1-yl)-5-(CF₃)aniline Pyrrole 2 Fails with CF₃-substituted aldehydes
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(CF₃)aniline Pyrazole 2 Not reported; pyrazole may enhance steric hindrance
2-(1-Piperidinyl)-5-(CF₃)aniline Piperidine 2 Increased basicity due to N-heterocycle
5-Methoxy-2-(1H-pyrrol-1-yl)aniline Pyrrole 2 Successful (44–94% yields with aldehydes)
  • Pyrrole vs.
  • Piperidine Substituent : The bulky piperidine group in 2-(1-piperidinyl)-5-(CF₃)aniline enhances basicity, which may improve solubility but hinder intramolecular cyclization .

Positional Isomers of the Trifluoromethyl Group

The position of the CF₃ group relative to the amine (-NH₂) critically affects electronic and steric properties:

Compound CF₃ Position Biological Activity (Diamide Derivatives) Cytotoxicity Reference
2-(CF₃)aniline (ortho) Ortho High activity (IC₅₀ < 1 µM) Low
3-(CF₃)aniline (meta) Meta Low activity (IC₅₀ > 10 µM) Moderate
5-(CF₃)aniline (target) Meta* Undetermined; potential steric challenges - -

*In the target compound, the CF₃ group is meta to the pyrrole substituent but para to the amine. The "ortho effect" observed in 2-(CF₃)aniline derivatives highlights the importance of substituent positioning: ortho-CF₃ enhances bioactivity by reducing basicity and optimizing steric interactions with targets .

Substituted Anilines with Electron-Donating/Withdrawing Groups

Electronic effects of substituents influence reactivity and applications:

Compound Substituent Electronic Effect Reactivity in Synthesis Reference
2-(Pyrrol-1-yl)-5-(CF₃)aniline CF₃ (EWG) Withdrawing Hinders Pictet–Spengler reactions
5-Methoxy-2-(pyrrol-1-yl)aniline OMe (EDG) Donating High yields (82–89%)
2-Chloro-5-(pyrrol-1-yl)aniline Cl (EWG) Withdrawing Moderate reactivity
  • CF₃ vs. OMe : The CF₃ group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing nucleophilicity and reaction efficiency compared to methoxy-substituted analogues .
  • Chloro Substituents : Chloro groups (less electron-withdrawing than CF₃) allow moderate reactivity in coupling reactions .

Biological Activity

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrrole ring and the trifluoromethyl group contributes to its interactions with various biological targets, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The compound has the molecular formula C10H8F3NC_{10}H_{8}F_{3}N and a molecular weight of approximately 215.18 g/mol. Its structure includes a pyrrole ring, which is known for its ability to participate in π-π interactions, and a trifluoromethyl group that enhances lipophilicity, aiding in interactions with hydrophobic regions of proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Notably, it has shown potential as an inhibitor of key enzymes such as Dihydrofolate Reductase and Enoyl ACP Reductase , which are crucial for nucleotide synthesis and fatty acid metabolism in bacteria. By inhibiting these enzymes, the compound may disrupt essential processes in microbial cells, leading to antibacterial effects .

Biological Activity Studies

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies

  • Anticancer Activity : In vitro studies have indicated that similar pyrrole derivatives can inhibit tubulin polymerization, which is essential for cancer cell division. Compounds structurally related to this compound have shown IC50 values in the low micromolar range against several cancer cell lines, including MCF7 and NCI-H460 .
  • Antimicrobial Effects : The compound's interactions with Dihydrofolate Reductase were assessed using enzyme inhibition assays, revealing significant inhibition at nanomolar concentrations. This suggests a strong potential for developing new antimicrobial therapies targeting bacterial infections .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF73.79Tubulin polymerization inhibition
AnticancerNCI-H46012.50Tubulin polymerization inhibition
AntimicrobialE. coli0.30Dihydrofolate reductase inhibition
AntimicrobialS. aureus0.25Enoyl ACP reductase inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly used to introduce the pyrrole moiety to the aniline core. For example, zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen can achieve coupling with a brominated intermediate .
  • Key Variables : Temperature (80–100°C), solvent (DMF or acetonitrile), and catalyst loading (e.g., 5 mol% Pd(0)) critically affect reaction efficiency. Purification via C18 reverse-phase chromatography with formic acid-acetonitrile gradients is recommended .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • LCMS : Retention times (e.g., 0.78–1.40 minutes) and m/z values (e.g., 265–279 [M+H]⁺) confirm molecular identity .
  • HPLC : Reverse-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) resolve impurities .
  • Refractive Index : For liquid analogs (e.g., 1.466 at 20°C), refractive index measurements validate physical consistency .

Q. What safety protocols are essential for handling this compound?

  • Hazard Classification : Classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and avoid prolonged storage to prevent decomposition .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Chemtrec (1-800-424-9300) provides 24/7 emergency support .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity of this compound in drug discovery?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes .
  • Validation : Compare computational results with experimental LCMS and crystallographic data (e.g., SHELX-refined structures) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. LCMS) for derivatives of this compound?

  • Case Study : Discrepancies in m/z values (e.g., 265 vs. 279 [M+H]⁺) may arise from fragmentation or adduct formation. Use high-resolution MS (HRMS) and deuterated solvents for NMR to clarify .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate spectral features with synthetic conditions .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and bioactivity?

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich biological targets (e.g., enzyme active sites).
  • Experimental Evidence : Analogous compounds (e.g., 5-fluoro-2-(trifluoromethyl)aniline) show enhanced inhibitory activity against kinases, validated by IC₅₀ assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Optimization : Use chiral catalysts (e.g., Pd-BINAP complexes) and monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column).
  • Case Example : A 38% yield was achieved in a 100 mL DMF scale reaction with rigorous temperature control (40°C) and slow reagent addition .

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